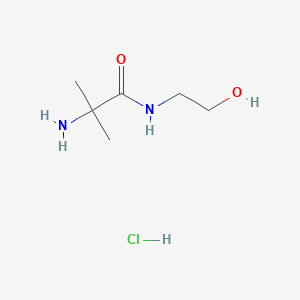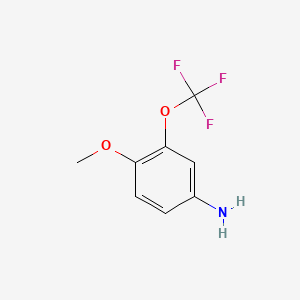
4-Methoxy-3-(trifluoromethoxy)aniline
Overview
Description
4-Methoxy-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline ring, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of various pharmaceutical ingredients , suggesting that it may interact with a variety of biological targets.
Mode of Action
It is known to be used in the synthesis of various compounds , indicating that it likely undergoes chemical reactions to interact with its targets. More research is needed to fully understand its interactions and the resulting changes.
Biochemical Pathways
It is used in the synthesis of various pharmaceutical ingredients , suggesting that it may influence a range of biochemical pathways
Result of Action
As it is used in the synthesis of various pharmaceutical ingredients , it is likely to have a range of effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . The interactions of this compound with these biomolecules can lead to changes in their structural conformation and activity, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation and respiratory irritation, indicating its potential impact on cellular health . These effects suggest that this compound can alter cellular homeostasis and trigger stress responses in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates and novel Schiff bases . These interactions can result in changes in gene expression and modulation of biochemical pathways, highlighting the compound’s role in regulating molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is stable at ambient temperatures and can be stored under such conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, it has been reported to be toxic if inhaled, harmful if swallowed, and harmful in contact with skin . These observations highlight the importance of dosage in determining the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of side-group liquid-crystalline polymethacrylates and derivatives of 3-(quinolin-3-yl)acrylates suggests its involvement in complex biochemical reactions . These interactions can lead to changes in metabolic pathways and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported through specific transporters and binding proteins, which determine its localization and accumulation within cells. The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Preparation Methods
The synthesis of 4-Methoxy-3-(trifluoromethoxy)aniline can be achieved through several routes. One common method involves the reduction of 4-trifluoromethoxy nitrobenzene to obtain the desired aniline derivative . Another approach is the reaction of 4-trifluoromethoxybenzamide with bromine in the presence of potassium hydroxide . These methods highlight the versatility of synthetic strategies available for producing this compound.
Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethoxy groups are replaced by other substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-3-(trifluoromethoxy)aniline has several applications in scientific research:
Comparison with Similar Compounds
4-Methoxy-3-(trifluoromethoxy)aniline can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)aniline: This compound lacks the methoxy group, which can influence its reactivity and applications.
4-Methoxyaniline:
3-(Trifluoromethoxy)aniline: The position of the trifluoromethoxy group is different, which can alter its chemical behavior and interactions.
The uniqueness of this compound lies in the combination of both methoxy and trifluoromethoxy groups, providing distinct chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKHUKMTRYZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720323 | |
| Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647855-21-8 | |
| Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B1441149.png)
![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)
![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)
![2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441152.png)
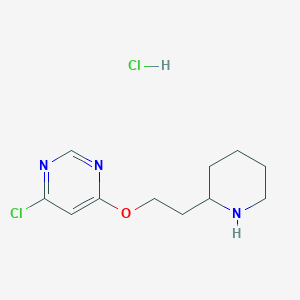
![3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride](/img/structure/B1441155.png)

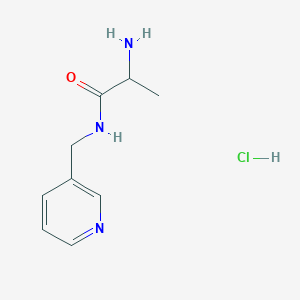
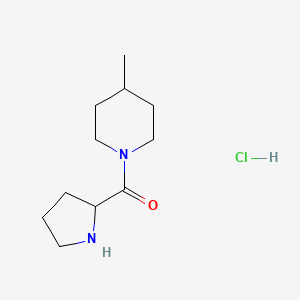
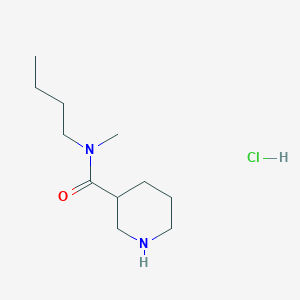
![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)
